4,4'-Dichlorodiphenic acid
Description
Contextual Significance within Halogenated Organic Compound Research
Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a vast and diverse class of chemicals. naturvardsverket.sespectroscopyonline.com They are utilized in a wide array of applications, including as pesticides, solvents, and flame retardants. naturvardsverket.senih.gov However, the stability and resistance to degradation of many of these compounds can lead to their persistence in the environment, posing potential risks to ecosystems and human health. naturvardsverket.senih.govmdpi.com
Research into halogenated organic compounds like 4,4'-dichlorodiphenic acid is crucial for understanding their behavior, fate, and potential impacts. Scientists study these compounds to develop methods for their detection, to understand their toxicological profiles, and to create strategies for their remediation. nih.govmdpi.com The study of such compounds contributes to the broader field of environmental chemistry and toxicology. naturvardsverket.senih.gov
Historical Perspectives on Related Biphenyl (B1667301) and Dicarboxylic Acid Chemistry
The study of this compound is built upon a rich history of research into its core chemical structures: biphenyl and dicarboxylic acids.
Biphenyl Chemistry: Biphenyl, an aromatic hydrocarbon with the formula (C₆H₅)₂, has been a subject of scientific interest for over a century. wikipedia.orgbritannica.com Initially isolated from coal tar, industrial-scale production later involved processes like the thermal dehydrogenation of benzene. britannica.com Biphenyl itself served as a heat transfer agent and as a precursor for the synthesis of other organic compounds, most notably polychlorinated biphenyls (PCBs). wikipedia.orgbritannica.comtaylorandfrancis.com The development of various coupling reactions, such as the Ullmann reaction and the Suzuki-Miyaura reaction, has enabled the synthesis of a wide range of substituted biphenyls with diverse applications. wikipedia.org
Dicarboxylic Acid Chemistry: Dicarboxylic acids, organic compounds containing two carboxyl groups, have a long history in chemistry, with many being known since the 19th and early 20th centuries. gerli.comwikipedia.orgatamankimya.com Early research focused on their isolation from natural sources and their synthesis through oxidation reactions. gerli.comatamankimya.com For instance, azelaic acid was identified in rancid fats, and adipic acid was first prepared by the oxidation of castor oil. gerli.comatamankimya.com The industrial importance of dicarboxylic acids grew significantly with the development of polymers like nylon, which utilizes adipic acid as a key monomer. gerli.comwikipedia.org Research has also explored the synthesis of various dicarboxylic acids for use in plasticizers, lubricants, and coatings. researchgate.net
Structural Relationship to Environmentally Relevant Chlorinated Organics
The molecular architecture of this compound shares fundamental similarities with several well-known and environmentally significant chlorinated organic compounds.
Polychlorinated Biphenyls (PCBs): Structurally, this compound is a derivative of biphenyl, the same parent structure as polychlorinated biphenyls (PCBs). wikipedia.orghyprowira.com PCBs are a class of compounds where chlorine atoms are attached to the biphenyl framework. hyprowira.com First commercially produced in 1929, PCBs were widely used as coolants and insulating fluids in electrical equipment due to their high flash point and stability. hyprowira.comencyclopedia.com However, their environmental persistence and toxic effects led to a ban on their production in many countries. taylorandfrancis.comencyclopedia.com The study of PCB congeners, of which there are theoretically 209, has been extensive, focusing on their distribution, metabolism, and toxic mechanisms. hyprowira.comnih.gov
DDT and its Metabolites: this compound also has a structural relationship to the insecticide dichlorodiphenyltrichloroethane (DDT) and its primary metabolites, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). nih.govwikipedia.orgwikipedia.orgresearchgate.net Like this compound, these compounds feature two chlorine-substituted phenyl rings. wikipedia.orgresearchgate.net DDT was extensively used worldwide after its insecticidal properties were discovered in 1939. wikipedia.org Its persistence and the bioaccumulation of its metabolites, particularly DDE, in the food chain raised significant environmental concerns, leading to its ban in many parts of the world. nih.govwikipedia.orgnih.gov Research continues to investigate the long-term effects of these compounds on wildlife and humans. nih.govnih.gov
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂O₄ lookchem.com |
| Molecular Weight | 311.12 g/mol lookchem.com |
| Melting Point | 264-265 °C lookchem.com |
| Boiling Point | 458.6 °C at 760 mmHg lookchem.com |
| Density | 1.527 g/cm³ lookchem.com |
| pKa | 3.05 ± 0.36 (Predicted) lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54389-65-0 |
|---|---|
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
2-(2-carboxy-4-chlorophenyl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
QODNHPKXKPBBTG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C2=C(C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 4,4'-Dichlorodiphenic Acid
The synthesis of this compound, a biphenyl (B1667301) derivative characterized by chlorine atoms at the para positions of each phenyl ring and carboxylic acid groups at the ortho positions, can be achieved through several strategic pathways. These methods include direct modification of a pre-formed biphenyl skeleton or the construction of the biphenyl structure from chlorinated precursors.
Direct halogenation involves the introduction of chlorine atoms onto the diphenic acid backbone. This process follows the principles of electrophilic aromatic substitution, where the aromatic rings of diphenic acid act as nucleophiles. mt.com The reaction typically employs a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
The existing carboxylic acid groups are deactivating and meta-directing. However, the reaction conditions required for halogenation are often harsh, and controlling the regioselectivity to exclusively obtain the 4,4'-dichloro isomer can be challenging. This can lead to the formation of a mixture of mono-, di-, and polychlorinated isomers, necessitating complex purification steps. The reactivity of the substrate and the choice of catalyst are critical factors in directing the substitution to the desired positions. mt.comcolab.ws Mechanistic studies on related compounds suggest that radical pathways can also contribute to halogenation under certain conditions. nih.gov
A more controlled and widely utilized approach for synthesizing substituted biphenyls involves the coupling of smaller, appropriately functionalized aromatic precursors. organic-chemistry.org Methods like the Ullmann reaction or the Suzuki-Miyaura coupling are prominent in this regard. libretexts.org
A plausible Ullmann-type strategy involves the copper-catalyzed coupling of a 2-amino-4-chlorobenzoic acid derivative. Diazotization of the amino group followed by reaction with a copper catalyst would induce the coupling of two molecules to form the dinitrobiphenyl intermediate, which can then be converted to the dicarboxylic acid. A similar pathway has been successfully used for the synthesis of the 6,6'-dichloro isomer. rsc.org
The Suzuki-Miyaura cross-coupling reaction offers a versatile and high-yielding alternative. libretexts.org This palladium-catalyzed reaction would typically involve the coupling of an arylboronic acid with an aryl halide. For this compound, this could entail the reaction between 4-chloro-2-(methoxycarbonyl)phenylboronic acid and methyl 2-bromo-4-chlorobenzoate, followed by hydrolysis of the ester groups. The mild reaction conditions and high functional group tolerance of Suzuki coupling make it a powerful tool for constructing complex biaryl systems. libretexts.orgorgsyn.org
Table 1: Comparative Overview of Coupling Strategies
| Coupling Type | Typical Precursors | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Ullmann Coupling | 2-Amino-4-chlorobenzoic acid derivatives | Diazotizing agent (e.g., NaNO₂/HCl), Copper powder | Often requires high temperatures; suitable for symmetrical biaryls. rsc.org |
| Suzuki-Miyaura Coupling | 4-Chloro-2-(alkoxycarbonyl)phenylboronic acid + 2-Halo-4-chlorobenzoate ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild conditions; high yields and functional group tolerance. libretexts.org |
An alternative synthetic route begins with a biphenyl core that possesses oxidizable functional groups at the 4,4'-positions, which are subsequently converted into carboxylic acids. One such strategy involves the oxidation of a 4,4'-dialkylbiphenyl precursor. For instance, 4,4'-di-tert-butylbiphenyl (B167987) can be synthesized and then subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating. ucr.edu This process cleaves the alkyl side chains, oxidizing them to carboxylic acid groups.
Another approach utilizes the oxidative cleavage of carbon-carbon double bonds. pressbooks.pubmasterorganicchemistry.com A precursor such as 4,4'-divinylbiphenyl (B1366803) can be treated with ozone (O₃) in an ozonolysis reaction, followed by an oxidative workup (e.g., with hydrogen peroxide). masterorganicchemistry.com This method effectively severs the double bonds, yielding the corresponding carboxylic acids. The choice of oxidizing agent is crucial; for example, potassium permanganate can also be used to cleave alkenes directly to carboxylic acids. pressbooks.pub
Table 2: Oxidative Cleavage Synthesis Pathways
| Precursor | Oxidizing System | Relevant Transformation |
|---|---|---|
| 4,4'-Dialkylbiphenyl | Potassium Permanganate (KMnO₄), heat | Oxidation of benzylic carbons to carboxylic acids. ucr.edu |
Derivatization Pathways and Functional Group Interconversions
The two carboxylic acid groups of this compound are the primary sites for chemical modification, allowing for the synthesis of a variety of derivatives through standard organic transformations.
Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation. The Fischer esterification, which involves reacting the diacid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) under heat, is a common method. libretexts.orgausetute.com.au This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For example, the reaction with methanol yields dimethyl 4,4'-dichlorodiphenate. rsc.org Alternative methods for esterification under milder conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.de
Amidation: The carboxylic acid groups can be converted to amides by reaction with ammonia (B1221849) or primary/secondary amines. libretexts.org This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is slow. A common method is to first convert the diacid to the more reactive diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalforums.com The resulting 4,4'-dichlorodiphenoyl dichloride readily reacts with an amine to form the corresponding diamide. cognitoedu.org Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), can also facilitate the direct condensation of the diacid with amines in the presence of a non-nucleophilic base. fishersci.degrowingscience.com
Reduction: The carboxylic acid functionalities of this compound can be reduced to primary alcohols. Powerful reducing agents are required for this transformation, with lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) being the most common choice. cognitoedu.org This reaction converts the two carboxylic acid groups into hydroxymethyl (-CH₂OH) groups, yielding (4,4'-dichloro-[1,1'-biphenyl]-2,2'-diyl)dimethanol. This diol is a valuable intermediate for further synthetic modifications. A similar reduction of the related dimethyl 6,6'-dichlorodiphenate with LiAlH₄ to produce the corresponding diol has been documented. rsc.org
Oxidation: The biphenyl ring system of this compound is generally robust and resistant to oxidation under normal conditions due to its aromaticity. mit.edu Strong oxidizing agents under harsh conditions, such as hot potassium permanganate or chromic acid, would likely lead to the degradation and cleavage of the aromatic rings rather than selective oxidation. ucr.edupressbooks.pub Therefore, oxidative processes are not typically a primary pathway for the functionalization of the parent diacid itself but are more relevant in its synthesis via the cleavage of precursors as described in section 2.1.3.
Table 3: Key Derivatization Reactions
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester (-COOR) |
| Amidation | 1. SOCl₂ 2. Amine (e.g., NH₃) | Amide (-CONH₂) | | Reduction | Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
Cyclization and Polymerization Studies with this compound
This compound, a biphenyl derivative featuring carboxylic acid groups at the 4 and 4' positions and chlorine atoms at the 3 and 3' positions, serves as a versatile monomer for the synthesis of advanced polymers and as a precursor for cyclization reactions to form fluorenone structures. Its rigid biphenyl core, combined with the reactive carboxylic acid functionalities, allows for its incorporation into various polymer backbones, including polyesters and polyamides. The presence of chlorine atoms can also influence the properties of the resulting materials, such as enhancing thermal stability and flame retardancy.
Polymerization Reactions
As a dicarboxylic acid, this compound is a key building block for step-growth polymerization. rsc.org This process typically involves the reaction of the dicarboxylic acid, or its more reactive derivative like a diacid chloride, with a comonomer containing two complementary functional groups, such as a diol (for polyesters) or a diamine (for polyamides). rsc.orgresearchgate.net
Polyamide Synthesis:
The synthesis of polyamides from this compound generally proceeds via a polycondensation reaction with aromatic or aliphatic diamines. scribd.com To facilitate the reaction, the dicarboxylic acid is often first converted to its more reactive diacid chloride, 4,4'-dichlorodiphenoyl chloride. This is typically achieved by reacting the acid with an agent like thionyl chloride. researchgate.net The subsequent polycondensation with a diamine, such as 1,6-hexanediamine (B7767898) or aromatic diamines like 4,4'-oxydianiline, yields a polyamide. amanote.comresearchgate.net
The properties of the resulting polyamides are highly dependent on the structure of the diamine comonomer. The use of flexible aliphatic diamines generally leads to semi-aromatic polyamides with lower glass transition temperatures and melting points compared to those derived from rigid aromatic diamines, which produce wholly aromatic polyamides (aramids). ntu.edu.twnih.gov These aramids are known for their exceptional thermal stability and mechanical strength. ntu.edu.tw The general reaction for the synthesis of polyamides from 4,4'-dichlorodiphenoyl chloride is depicted below:
n ClOC-(C₁₂H₆Cl₂)-COCl + n H₂N-R-NH₂ → [-OC-(C₁₂H₆Cl₂)-CONH-R-NH-]n + 2n HCl
| Diamine (H₂N-R-NH₂) | Expected Polymer Type | Potential Properties |
| 1,6-Hexanediamine | Semi-aromatic Polyamide | Increased flexibility, good solubility in common solvents. |
| 4,4'-Oxydianiline | Wholly aromatic Polyamide (Aramid) | High thermal stability, excellent mechanical strength, low solubility. researchgate.net |
| 4,4'-Diaminodiphenylmethane | Wholly aromatic Polyamide (Aramid) | High glass transition temperature, good thermal resistance. ntu.edu.tw |
Polyester (B1180765) Synthesis:
Similarly, this compound can be used to synthesize polyesters through polycondensation with diols. rasayanjournal.co.in The reaction, often carried out with the diacid chloride, and a diol, such as a bisphenol, results in the formation of a polyester with ester linkages in the polymer backbone. researchgate.netderpharmachemica.com Interfacial polycondensation is a common technique employed for this synthesis, where the diacid chloride is dissolved in an organic solvent and the diol in an aqueous alkaline solution. derpharmachemica.com
The choice of the diol significantly influences the final properties of the polyester. Using aromatic diols like bisphenol-A leads to wholly aromatic polyesters, which are characterized by their high thermal stability, rigidity, and good mechanical properties. derpharmachemica.comcyberleninka.ru
The general reaction for the synthesis of polyesters from 4,4'-dichlorodiphenoyl chloride is:
n ClOC-(C₁₂H₆Cl₂)-COCl + n HO-R-OH → [-OC-(C₁₂H₆Cl₂)-COO-R-O-]n + 2n HCl
| Diol (HO-R-OH) | Expected Polymer Type | Potential Properties |
| Bisphenol-A | Wholly aromatic Polyester | High glass transition temperature, amorphous nature, good solubility in chlorinated solvents. cyberleninka.ru |
| Resorcinol | Wholly aromatic Polyester | High thermal stability, potential for high performance applications. derpharmachemica.com |
| 1,6-Hexanediol | Semi-aromatic Polyester | Increased chain flexibility, lower melting point compared to aromatic polyesters. |
Cyclization Reactions
Beyond polymerization, this compound can undergo intramolecular cyclization to form a fluorenone derivative. This type of reaction is analogous to the cyclization of diphenic acid to fluorenone-4-carboxylic acid. researchgate.net The transformation is typically an intramolecular Friedel-Crafts acylation, which occurs under strongly acidic conditions, for instance, in the presence of sulfuric acid or polyphosphoric acid. researchgate.netrsc.org
In this reaction, one of the carboxylic acid groups is protonated, and the resulting acylium ion acts as an electrophile, attacking the aromatic ring of the other phenyl group. Subsequent loss of a proton re-aromatizes the system, and a final dehydration step yields the cyclic ketone, 2,7-dichlorofluorenone-4-carboxylic acid. This reaction provides a pathway to synthesize functionalized fluorenone compounds, which are valuable building blocks in materials science and medicinal chemistry due to their unique electronic and photophysical properties. researchgate.netrsc.org
The reaction can be summarized as follows:
HOOC-(C₁₂H₆Cl₂)-COOH --(H⁺)--> 2,7-Dichlorofluorenone-4-carboxylic acid + H₂O
This cyclization highlights the utility of this compound as a precursor for the synthesis of complex polycyclic aromatic compounds. rsc.org
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 4,4'-dichlorodiphenic acid. Each technique provides unique insights into the connectivity, functional groups, and electronic environment of the molecule.
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the carbon framework and proton environments in organic molecules.
¹H NMR Spectroscopy : In proton NMR (¹H NMR), the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the hydrogen atoms in the molecule. For this compound, the aromatic protons on the biphenyl (B1667301) core will exhibit characteristic chemical shifts, typically in the downfield region (δ 7.0-8.5 ppm), due to the deshielding effects of the aromatic rings and the electron-withdrawing chlorine and carboxylic acid groups. The specific splitting patterns (e.g., doublets, triplets) will depend on the coupling between adjacent, non-equivalent protons.
¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. ceitec.czcareerendeavour.com Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. libretexts.org The carbon atoms in this compound, including the carboxyl carbons, the chlorine-substituted carbons, and the other aromatic carbons, will each have distinct chemical shifts influenced by their local electronic environment. libretexts.org For instance, the carbonyl carbons of the carboxylic acid groups are expected to appear far downfield (typically 160-185 ppm). careerendeavour.com
| Nucleus | Typical Chemical Shift Range (ppm) | Influencing Factors |
| ¹H | 7.0 - 8.5 (Aromatic) | Anisotropic effect of the aromatic ring, electron-withdrawing nature of Cl and COOH groups. |
| ¹³C | 120 - 150 (Aromatic), 160 - 185 (Carbonyl) | Hybridization (sp²), electronegativity of substituents (Cl, COOH). libretexts.org |
| A representative table of expected NMR chemical shifts for this compound. |
FT-IR Spectroscopy : In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. umd.edu A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. umd.edu The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. umd.edu Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C-C bond between the two phenyl rings would be expected to show strong Raman signals.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H stretch (in carboxylic acid dimer) | 2500 - 3300 (broad) | FT-IR |
| C=O stretch | 1680 - 1720 | FT-IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | FT-IR, Raman |
| C-Cl stretch | 600 - 800 | FT-IR, Raman |
| A table of characteristic vibrational frequencies for this compound. |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org Cleavage of the bond between the two phenyl rings could also occur.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Organic molecules with conjugated π systems, such as the biphenyl core of this compound, absorb light in the UV-Vis region, promoting electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions. libretexts.org The position and intensity of these absorption bands can be influenced by the substituents on the aromatic rings and the solvent polarity. uobabylon.edu.iq
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govglycoforum.gr.jp By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the torsional angle between the two phenyl rings. In the solid state, the conformation of the molecule is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. These interactions often lead to the formation of well-defined supramolecular structures. researchgate.netresearchgate.net
Stereochemical Investigations and Chiral Resolution (if applicable)
If this compound is found to be chiral due to atropisomerism, the racemic mixture could be separated into its individual enantiomers through a process called chiral resolution. aklectures.comlibretexts.org A common method involves the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. ntu.edu.sg Once separated, the individual enantiomers of the acid can be recovered. libretexts.org
Reactivity and Reaction Mechanism Studies
Acid-Base Equilibria and Titrimetric Investigations
The dissociation of 4,4'-Dichlorodiphenic acid in an aqueous solution occurs in two steps, each with its own acid dissociation constant (pKa). The first deprotonation (pKa1) is expected to be more acidic (lower pKa) than the second (pKa2). This is because after the first proton is lost, the resulting carboxylate anion's negative charge makes it more difficult to remove a second proton from the negatively charged molecule.
Titrimetric analysis is a common method used to determine the concentration of an acidic or basic substance. nih.gov For a diprotic acid like this compound, a titration with a strong base, such as sodium hydroxide (NaOH), would show two equivalence points on a titration curve. The first equivalence point corresponds to the neutralization of the first carboxylic acid proton, and the second corresponds to the neutralization of the second proton. The pH at the half-equivalence points would correspond to the pKa values of the respective acidic protons.
Table 1: Expected pKa Values and Titration Characteristics
| Parameter | Expected Value/Characteristic |
|---|---|
| pKa1 | < 4.2 |
| pKa2 | > pKa1 |
| Titration Equivalence Points | 2 |
| Titrant | Strong Base (e.g., NaOH) |
| Indicator Selection | An indicator with a pKa near the expected pH of the equivalence point would be chosen for accurate endpoint determination. nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic rings in this compound towards substitution reactions is dictated by the directing effects of the existing substituents: the two carboxylic acid groups (-COOH) and the two chlorine atoms (-Cl).
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. minia.edu.egbyjus.com The substituents on the ring determine the rate and position of the attack.
Carboxylic Acid Groups (-COOH): These are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack compared to benzene. They are also meta-directing, meaning they direct incoming electrophiles to the positions meta to the carboxyl group.
Chlorine Atoms (-Cl): Halogens are also deactivating groups, but they are ortho, para-directing. This is due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. youtube.comyoutube.com This reaction is generally favored by the presence of strong electron-withdrawing groups on the ring. The carboxylic acid groups are electron-withdrawing, which should facilitate nucleophilic aromatic substitution. A potential reaction would be the displacement of the chlorine atoms by a strong nucleophile. For this to occur, the nucleophile would attack the carbon atom bonded to the chlorine. The presence of the electron-withdrawing carboxyl group, particularly in the para position, would help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus favoring the substitution. youtube.com
Table 2: Summary of Substituent Effects on Aromatic Substitution
| Substituent | Effect on Reactivity (EAS) | Directing Effect (EAS) | Effect on Reactivity (NAS) |
|---|---|---|---|
| -COOH | Deactivating | meta | Activating |
| -Cl | Deactivating | ortho, para | Activating |
Radical Reactions and Photochemical Transformations
Polychlorinated biphenyls (PCBs) and related chlorinated aromatic compounds are known to undergo degradation through radical and photochemical pathways. pjoes.comwikipedia.org Although specific studies on this compound are limited, its behavior can be inferred from these related compounds.
Radical Reactions: Advanced Oxidation Processes (AOPs) that generate highly reactive radical species, such as the hydroxyl radical (•OH), are used to degrade persistent organic pollutants. pjoes.com The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or ring-opening, leading to the breakdown of the molecule. The presence of chloride ions in the reaction medium can sometimes inhibit the degradation process. iaea.org
Photochemical Transformations: this compound, like other aromatic compounds, can absorb ultraviolet (UV) light, which can lead to its photochemical transformation. Direct photolysis can occur when the molecule absorbs a photon of sufficient energy to break a chemical bond. In the case of chlorinated aromatics, the carbon-chlorine bond is often susceptible to photolytic cleavage, which can initiate a degradation cascade. The photodegradation of related compounds like 2,4-dichlorophenol (B122985) and 2,4-dichlorophenoxyacetic acid has been studied, often in the context of photocatalysis. mdpi.comnih.gov This process typically involves a semiconductor catalyst that, upon illumination, generates electron-hole pairs, leading to the formation of reactive oxygen species that degrade the pollutant.
Catalytic Reactions and Catalysis Studies
Use as a Ligand in Metal-Organic Frameworks (MOFs): Biphenyldicarboxylic acids are important ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming a porous structure. nih.gov These materials have applications in gas storage, separation, and catalysis. usf.edu While specific MOFs using this compound as the primary linker are not extensively documented, the synthesis of MOFs from structurally similar substituted 4,4'-biphenyldicarboxylic acids has been reported. researchgate.net The properties of the resulting MOF, such as its porosity and catalytic activity, can be tuned by the nature of the organic linker. The chlorine substituents on this compound would influence the electronic properties and geometry of the resulting MOF structure.
Catalytic Dechlorination: A significant area of catalytic research for chlorinated aromatic compounds is their detoxification via catalytic hydrodechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, typically using a metal catalyst and a hydrogen source. Palladium (Pd)-based catalysts, often supported on materials like iron, are effective for this transformation. nih.govnih.gov Studies on the catalytic dechlorination of compounds like 4-chlorophenol and other chlorinated aromatics have shown that the reaction proceeds efficiently under mild conditions. mdpi.com It is highly probable that this compound could be similarly dechlorinated using a heterogeneous palladium catalyst, which would be a crucial step in its environmental remediation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Benzene |
| Benzoic acid |
| 2,4-dichlorophenol |
| 2,4-dichlorophenoxyacetic acid |
| Sodium hydroxide |
| 4-chlorophenol |
| p-dichlorobenzene |
| Palladium |
Environmental Chemistry and Biogeochemical Cycling
Occurrence and Distribution in Environmental Compartments
4,4'-Dichlorodiphenic acid is not a compound that is produced commercially or intentionally released into the environment. Its presence is a result of the partial degradation of parent compounds like 4,4'-dichlorobiphenyl. PCBs are known persistent organic pollutants that are widespread in the environment, contaminating soil, water, and sediments. wikipedia.org Consequently, this compound is expected to occur in trace amounts in environmental compartments where conditions are favorable for the microbial breakdown of PCBs.
The distribution of such metabolites is governed by the presence of specific microbial communities capable of initiating PCB degradation and the physicochemical properties of the soil and water, which affect microbial activity and the bioavailability of the parent pollutant. researchgate.net Due to its carboxylic acid functional groups, this compound is likely to be more water-soluble than its parent compound, potentially leading to greater mobility in aqueous environments, although its environmental concentrations are generally below detection limits in broad monitoring studies.
Environmental Fate Modeling and Persistence Assessment
The environmental fate of a chemical like this compound is determined by a combination of transport, partitioning, and transformation processes. Due to its expected persistence and potential for bioaccumulation, its behavior is often evaluated using multimedia environmental fate models. rsc.orgepa.gov Persistence assessment involves evaluating the chemical's degradation half-life in various environmental compartments. epa.gov
Environmental Fate Modeling
Multimedia fate models are computational tools that simulate the distribution and fate of chemicals in the environment. cefic-lri.org These models divide the environment into a series of interconnected, well-mixed compartments, such as the upper and lower atmosphere, soil, vegetation, fresh water, and sediment. rsc.org The models use the physicochemical properties of the substance (e.g., solubility, vapor pressure, octanol-water partition coefficient Kow), properties of the environment (e.g., temperature, organic carbon content), and emission data to predict the chemical's partitioning and concentration in each compartment. rsc.orgepa.gov
A key concept in many of these models is fugacity , which represents a chemical's "escaping tendency" from a particular phase or compartment. ulisboa.ptenvchemgroup.com Fugacity models, which exist in several levels of increasing complexity (Levels I-IV), calculate the movement of a chemical between compartments based on fugacity gradients, aiming to reach equilibrium (Level I) or a steady-state (Level III) or dynamic (Level IV) condition. ulisboa.pt For persistent organic pollutants (POPs), these models can predict long-range atmospheric transport and identify environmental sinks where the chemical is likely to accumulate, such as soil and sediments. rsc.org Examples of such models include SimpleBox, the OECD POV and LRTP Screening Tool, and BETR (Berkeley-Trent). cefic-lri.orgtrentu.ca
Table 2: Components of a Multimedia Environmental Fate Model
| Component | Description | Examples of Parameters |
|---|---|---|
| Input Data | Data required to run the simulation. | Chemical Properties (Kow, Kaw, solubility), Environmental Properties (temperature, organic carbon fraction), Emission Rates. rsc.org |
| Environmental Compartments | Distinct, interconnected environmental media where the chemical can reside. | Air, Water, Soil, Sediment, Vegetation, Biota. rsc.org |
| Processes | Mechanisms of transport and transformation. | Advection, Deposition (wet/dry), Degradation (biotic/abiotic), Inter-compartment diffusion. |
| Output Data | Predicted results from the model simulation. | Concentrations in each compartment, mass fluxes between compartments, overall persistence (Pov), residence times. cefic-lri.org |
Persistence Assessment
Persistence is a measure of the time a chemical remains in the environment before being broken down. It is a critical factor in risk assessment because persistent substances have a longer window of time to exert toxic effects and be transported far from their source. Persistence is quantified by the chemical's degradation half-life (DT50) in relevant environmental media like soil, water, and sediment.
For compounds like PCBs and their derivatives, persistence can be high. Low-chlorinated PCBs are generally less persistent than their highly-chlorinated counterparts. nih.govresearchgate.net However, even for less chlorinated congeners, half-lives can be substantial. For example, the half-life of PCBs in soil and sediment can range from months to many years. epa.govca.gov Regulatory frameworks often use specific half-life criteria to classify a substance as persistent (P) or very persistent (vP). For instance, a half-life in freshwater sediment of over 180 days could lead to a 'very persistent' classification. service.gov.uk
The assessment of persistence relies on a weight-of-evidence approach, integrating data from standardized biodegradation screening tests and, more importantly, higher-tier simulation tests that mimic environmental conditions more closely. These simulation tests aim to determine degradation kinetics at environmentally relevant concentrations. Given the variability in experimental outcomes, statistical methods are often employed to characterize the distribution of reported half-lives for a single substance. ecetoc.org
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of analyzing complex mixtures, and several techniques are applicable to the separation and analysis of 4,4'-Dichlorodiphenic acid. The choice of method often depends on the sample matrix, required sensitivity, and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or thermally labile compounds like DCDA. fishersci.comdeswater.com Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach for such analytes. nih.govchromforum.org
For the analysis of this compound, a C18 column is typically employed. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid such as formic acid or phosphoric acid to ensure the carboxylic acid groups of DCDA are protonated, which improves peak shape and retention. chromforum.orglcms.cz Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the compound. nih.gov
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Expected Retention Time | ~12-15 minutes |
Note: This is a representative method. Actual retention times may vary based on the specific column and instrument conditions.
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging and can result in poor peak shape and low sensitivity. jmchemsci.com Therefore, a derivatization step is typically required to convert the acidic functional groups into less polar and more volatile esters. cloudfront.net
A common derivatization method is methylation, which converts the carboxylic acid groups into methyl esters. This can be achieved using reagents such as diazomethane (B1218177) or by acidic catalysis with methanol (B129727) (e.g., using BF3 or HCl). caltech.eduresearchgate.net The resulting di-methyl ester of DCDA is significantly more volatile and amenable to GC analysis.
The separation is typically performed on a non-polar or semi-polar capillary column, such as a DB-5 or equivalent, which separates compounds based on their boiling points and interactions with the stationary phase. nih.gov
The choice of detector is critical for achieving the desired sensitivity and selectivity in the analysis of this compound.
UV Detector: In HPLC, a Ultraviolet (UV) detector is commonly used for the detection of DCDA. nih.gov The aromatic rings in the DCDA molecule absorb UV light, and a wavelength of around 230 nm is often optimal for detection. nih.gov Diode-Array Detectors (DAD) or Photo-Diode Array (PDA) detectors can provide spectral information, which aids in peak identification and purity assessment.
Flame Ionization Detector (FID): For GC analysis, a Flame Ionization Detector (FID) can be used. The FID is a universal detector for organic compounds and provides a response that is proportional to the number of carbon atoms in the analyte. While robust, it may offer lower sensitivity for highly chlorinated compounds compared to more selective detectors.
Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is highly selective and extremely sensitive to compounds containing electronegative atoms, such as the chlorine atoms in this compound. thermofisher.comepa.gov This makes GC-ECD an excellent choice for trace-level analysis of DCDA and other chlorinated compounds. cloudfront.netgcms.cz The ECD works by measuring a decrease in a constant electron current caused by the capture of electrons by the electronegative analyte molecules.
Table 2: Comparison of GC Detectors for the Analysis of Derivatized this compound
| Detector | Principle of Operation | Selectivity | Sensitivity for DCDA |
|---|---|---|---|
| Flame Ionization Detector (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame. | Low (responds to most organic compounds). | Moderate. |
| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds, leading to a decrease in detector current. | High (selective for halogenated compounds). | Very High. |
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the quantification of this compound, especially at trace levels in complex matrices. When coupled with a chromatographic separation technique, it provides definitive identification and accurate quantification. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of organic compounds. nih.gov For this compound, analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is well-suited for acidic compounds. The deprotonated molecule [M-H]⁻ is selected as the precursor ion in the first quadrupole. vliz.be
This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and significantly reduces background noise. sciex.com For DCDA, characteristic product ions would result from the loss of a carboxyl group (decarboxylation) or cleavage of the biphenyl (B1667301) bond. Derivatization may also be employed to enhance ionization efficiency and chromatographic retention. nih.gov
Table 3: Proposed LC-MS/MS Parameters for this compound (DCDA) Quantification
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 281.0 (for [M-H]⁻) |
| Product Ion 1 (Q3 - Quantifier) | m/z 237.0 (corresponding to [M-H-CO₂]⁻) |
| Product Ion 2 (Q3 - Qualifier) | m/z 168.0 (corresponding to a fragment from biphenyl cleavage) |
| Collision Energy | Optimized for fragmentation (analyte-dependent) |
Note: The m/z values are theoretical and would need to be confirmed experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For the analysis of this compound, the compound is first derivatized, typically to its methyl ester, as described in the GC section. jmchemsci.com
The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode for quantitative analysis. mdpi.com In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. This significantly increases sensitivity and reduces the interference from co-eluting matrix components. The ions selected for monitoring would typically include the molecular ion of the derivatized DCDA and one or more characteristic fragment ions.
Table 4: Proposed GC-MS (SIM) Parameters for the Methyl Ester of this compound
| Parameter | Setting |
|---|---|
| Derivatization | Methylation |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Molecular Ion (M⁺) of Methyl Ester | m/z 308 (theoretical) |
| Quantification Ion | m/z 308 |
| Confirmation Ion 1 | m/z 249 (loss of -COOCH₃) |
| Confirmation Ion 2 | m/z 214 (loss of -COOCH₃ and Cl) |
Note: The m/z values are theoretical for the di-methyl ester and would need to be confirmed through analysis of a standard.
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, this compound, prior to instrumental analysis. The choice of technique depends on the sample matrix (e.g., water, soil, tissue), the concentration of the analyte, and the required level of cleanliness for the analytical instrument.
Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that partitions compounds between a solid stationary phase and a liquid mobile phase. It is preferred over traditional liquid-liquid extraction in many cases due to its efficiency, lower solvent consumption, and potential for automation.
For acidic compounds like this compound, a common SPE strategy involves using a polymeric reversed-phase sorbent. A typical procedure for extracting a similar compound, 2,4-dichlorophenoxyacetic acid, from water samples involves the following steps:
Sample Acidification: The water sample is acidified (e.g., to pH 2) to ensure the carboxylic acid groups of the analyte are in their neutral, protonated form. This significantly enhances its retention on a nonpolar or moderately polar sorbent.
Sorbent Conditioning: The SPE cartridge, often packed with a material like a polystyrenedivinylbenzene copolymer, is conditioned sequentially with a solvent such as methanol, followed by acidified water to prepare the sorbent for sample loading.
Sample Loading: The acidified sample is passed through the conditioned cartridge, where this compound is adsorbed onto the solid phase.
Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar, water-soluble interferences that were not retained or weakly retained on the sorbent.
Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. This step selectively desorbs the analyte, leaving more strongly bound interferences behind.
Concentration: The eluate is often concentrated by evaporation under a gentle stream of nitrogen before being reconstituted in a suitable solvent for chromatographic analysis.
Strong anion exchange (SAX) phases have also proven effective for isolating acidic metabolites of environmental contaminants, offering a different selectivity based on ionic interactions.
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound from aqueous samples, the process is highly dependent on pH.
A general LLE procedure involves:
pH Adjustment: The aqueous sample containing this compound is acidified with a strong acid (e.g., hydrochloric acid) to a pH well below the pKa of the carboxylic acid groups. This converts the carboxylate anions into the neutral carboxylic acid form, which is significantly more soluble in organic solvents.
Solvent Addition: An immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate, is added to the acidified aqueous sample in a separatory funnel.
Extraction: The funnel is shaken vigorously to facilitate the transfer (partitioning) of the neutral this compound from the aqueous phase into the organic phase. The funnel is vented periodically to release any pressure buildup.
Phase Separation: The mixture is allowed to stand until the two liquid layers—the denser aqueous layer and the less dense organic layer—clearly separate.
Collection: The organic layer containing the analyte is carefully drained and collected. The extraction process is typically repeated two or three more times with fresh portions of the organic solvent to ensure quantitative recovery.
Drying and Concentration: The combined organic extracts are dried using an anhydrous salt like sodium sulfate (B86663) to remove residual water, filtered, and then concentrated to a small volume before analysis.
In response to the need for greener, faster, and more sensitive analytical methods, several microextraction techniques have been developed. These methods drastically reduce or eliminate the use of organic solvents and can achieve very high enrichment factors.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to a sample. The analytes partition from the sample matrix (or its headspace) into the fiber coating. After a set extraction time, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed onto the GC column. For semi-volatile compounds like polychlorinated biphenyls (PCBs), sampling the headspace at elevated temperatures (e.g., 100°C) can offer higher sensitivity than direct immersion of the fiber. This approach would be applicable to the analysis of this compound after conversion to a more volatile ester derivative.
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized LLE technique with high efficiency. It involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) into the aqueous sample. This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. The mixture is then centrifuged to separate the phases, and a small volume of the sedimented organic phase is collected for analysis. This technique can be combined with SPE for ultra-preconcentration of analytes from complex matrices.
Method Validation Parameters: Linearity, Recovery, and Detection Limits
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters include linearity, recovery (accuracy), and detection limits.
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.99.
Recovery: Recovery studies are performed to determine the accuracy and efficiency of the entire analytical method, including the sample preparation and extraction steps. This is done by analyzing "spiked" samples, where a known amount of the analyte is added to a blank matrix (e.g., clean water or soil). The percentage of the spiked amount that is measured by the method is the percent recovery. Acceptable recovery rates depend on the complexity of the matrix and the concentration level but are often in the range of 80-120%.
Detection Limits:
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is a critical parameter for trace environmental analysis.
The following tables provide representative data for the analysis of chlorinated acidic compounds, illustrating typical performance characteristics of validated analytical methods.
Table 1: Representative Method Validation Parameters for Analysis of Chlorinated Aromatic Acids in Environmental Samples
This table presents typical performance data for analytical methods used for compounds structurally similar to this compound, such as 2,4-Dichlorophenoxyacetic acid, as specific comprehensive validation data for this compound was not available in the cited literature.
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Analytical Technique | HPLC-UV | HPLC-UV |
| Linearity Range | 1 - 100 µg/L | 0.1 - 4.0 mg/kg |
| Correlation Coefficient (R²) | ≥ 0.999 | > 0.99 |
| Average Recovery (%) | 88 - 100% | 85 - 111% |
| Limit of Detection (LOD) | 0.45 µg/L | 0.03 mg/kg |
| Limit of Quantification (LOQ) | 2.0 µg/L | 0.1 mg/kg |
Interactive Data Table: Method Performance by Analyte
Please select an analyte from the dropdown to view its typical validation parameters. This data is compiled from studies on various acidic or chlorinated compounds.
Select Analyte
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Source |
| Mefenamic Acid | 0.05 - 10 | 0.0125 | 0.05 | 98.98 - 99.53 | |
| Paracetamol | 0.1 - 20 | 0.033 | 0.1 | 99.79 - 100.16 | |
| Dicyclomine | 10 - 100 | 3 | 10 | 97.83 - 99.26 | |
| 2,4-D | 1 - 100 | 0.45 | 2 | 80 - 100 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 4,4'-Dichlorodiphenic acid from first principles.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov Geometry optimization of this compound using DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), predicts the most stable three-dimensional arrangement of its atoms. nih.govnih.govscispace.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.
The key optimized geometrical parameters include the lengths of the C-C bonds within the biphenyl (B1667301) rings, the C-Cl bonds, the C-C bond connecting the two phenyl rings, and the bonds within the carboxylic acid functional groups (-COOH). The angles between these bonds and the dihedral (torsion) angle between the two phenyl rings are also determined. This dihedral angle is particularly important as it dictates the degree of planarity of the biphenyl system, which in turn influences its electronic properties and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative of typical DFT calculation outputs. Actual values would be derived from specific computational studies.)
| Parameter | Value (Å / Degrees) |
|---|---|
| C-Cl Bond Length | ~1.75 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| Dihedral Angle (Cl-C...C-Cl) | Variable |
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals
The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher chemical reactivity.
DFT calculations map the spatial distribution of the HOMO and LUMO. For molecules like this compound, the HOMO is typically localized over the electron-rich phenyl rings, while the LUMO may be distributed across the biphenyl system and the electron-withdrawing carboxylic acid groups. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound (Note: The following data is illustrative. Actual values depend on the level of theory and basis set used.)
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Dependent on specific calculation |
| LUMO Energy | Dependent on specific calculation |
| HOMO-LUMO Energy Gap (ΔE) | Indicative of chemical reactivity |
Vibrational Frequency Calculations and Spectral Predictions
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra for this compound. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of C=O, O-H, C-Cl, and C-C bonds, or the bending and torsional motions of the molecular framework. mdpi.com
These calculations aid in the assignment of absorption bands in experimental spectra to specific molecular motions. nih.gov A comparison between the computed and experimental spectra can also confirm the accuracy of the optimized molecular geometry. Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. scispace.com
Molecular Dynamics Simulations
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions. mdpi.com
Conformational Dynamics and Isomerization
Molecular dynamics simulations can reveal the conformational landscape of this compound by simulating its atomic motions over time. utdallas.edu A key dynamic feature is the rotation around the single bond connecting the two dichlorophenyl rings. This rotation is associated with an energy barrier and determines the accessible conformations of the molecule in solution or other environments. MD simulations can quantify the rate of interconversion between different torsional isomers and identify the most populated conformational states under specific conditions (e.g., temperature, solvent).
Intermolecular Interactions and Aggregation Behavior
MD simulations are particularly powerful for studying how multiple molecules of this compound interact with each other and with a solvent. nih.gov The carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. dovepress.com Simulations can model these hydrogen-bonding patterns and predict the structure and stability of such aggregates in the condensed phase. Furthermore, other non-covalent interactions, such as π-π stacking between the phenyl rings and van der Waals forces, play a crucial role in the self-assembly and aggregation behavior of the molecule, which can be effectively modeled through MD simulations. researchgate.net Understanding these interactions is key to predicting the crystal packing and bulk properties of the material.
Reactivity Site Prediction and Reaction Pathway Modeling
Frontier Molecular Orbital (HOMO-LUMO) Analysis
A key aspect of predicting chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, a hypothetical HOMO-LUMO analysis would likely show the HOMO density concentrated on the biphenyl rings, particularly at the carbon atoms, and the oxygen atoms of the carboxylic acid groups, suggesting these as potential sites for electrophilic attack. The LUMO density would likely be distributed over the biphenyl system, indicating that the aromatic rings could be sites for nucleophilic attack under certain conditions.
Table 7.3.1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Implication for Reactivity |
| EHOMO | -6.5 | Indicates the energy of the highest energy electrons available for donation. |
| ELUMO | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A relatively large gap would suggest good kinetic stability. |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound, as such data was not found in the public domain.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red and yellow) and positive electrostatic potential (electron-poor, typically colored in shades of blue).
A theoretical MEP map of this compound would be expected to show regions of high electron density (negative potential) around the oxygen atoms of the carboxylic acid groups, making them susceptible to electrophilic attack. The hydrogen atoms of the carboxylic acid groups and potentially the regions around the chlorine atoms would exhibit a positive electrostatic potential, indicating them as possible sites for nucleophilic interaction.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are another set of descriptors derived from DFT that provide more detailed, atom-specific information about reactivity. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions (ƒk+, ƒk-, and ƒk0) are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack, respectively, on an atom-by-atom basis.
For this compound, a Fukui function analysis would quantify the reactivity of each atomic center. It would be expected that the oxygen atoms of the carboxyl groups would have high values for ƒk-, confirming their susceptibility to electrophilic attack. The carbon atoms of the biphenyl rings would likely show varying degrees of susceptibility to both electrophilic and nucleophilic attack, depending on their electronic environment.
Reaction Pathway Modeling
Computational modeling can also be used to map out the energetic landscape of a potential chemical reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the prediction of the most favorable reaction pathway. For instance, the decarboxylation or esterification of this compound could be modeled to understand the mechanism and energetic requirements of these transformations. Such models provide valuable insights into reaction kinetics and can guide the design of synthetic routes.
Applications in Chemical Synthesis and Materials Science
Building Block for Polymer Synthesis and Material Development
Aromatic dicarboxylic acids are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyesters. The rigid biphenyl (B1667301) backbone of diphenic acid derivatives is known to impart thermal stability and mechanical strength to polymer chains. For instance, related compounds like 4,4'-biphenyldicarboxylic acid are used to create liquid crystal polymers and other advanced materials. The introduction of chloro-substituents on the biphenyl structure, as in 4,4'-Dichlorodiphenic acid, would be expected to influence properties such as solubility, flame retardancy, and the glass transition temperature of resulting polymers. However, specific studies detailing the polymerization of this compound to create new materials are not found in the available literature.
Precursor for Advanced Organic Syntheses
Dicarboxylic acids are versatile precursors in organic synthesis. They can be converted into a variety of other functional groups, including diols, diesters, and diacyl chlorides. These transformed molecules can then serve as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The presence of chlorine atoms on the biphenyl core of this compound offers sites for further functionalization through cross-coupling reactions, potentially leading to the synthesis of novel and complex molecular architectures. Despite this potential, specific examples of its use as a precursor in named, multi-step organic syntheses are not documented in surveyed research.
Role in Ligand Design for Coordination Chemistry
Biphenyl-dicarboxylic acids are widely employed as organic linkers or ligands in the field of coordination chemistry. The two carboxylic acid groups can chelate or bridge metal ions to form coordination complexes and coordination polymers, including metal-organic frameworks (MOFs). The geometry and electronic properties of the ligand dictate the structure and, consequently, the properties of the resulting metal complex. Functionalized biphenyl ligands, such as amino- or hydroxy-substituted biphenyl dicarboxylic acids, have been used to create complexes with interesting catalytic, magnetic, or luminescent properties. While this compound possesses the necessary functional groups to act as a ligand, there is no specific literature available that describes its use in the synthesis of coordination compounds or the study of their properties.
Applications in Optoelectronic Devices and Functional Materials (e.g., MOFs, LB films)
Functionalized aromatic compounds are crucial in the development of materials for optoelectronic applications. Their rigid structures and conjugated π-systems are often associated with desirable electronic and photophysical properties.
Metal-Organic Frameworks (MOFs): The synthesis of MOFs using various biphenyl-dicarboxylic acid linkers is a well-established field. These materials are investigated for gas storage, separation, and catalysis. For example, frameworks built from ligands like (Z)-4,4′-stilbene dicarboxylic acid and octafluorobiphenyl-4,4′-dicarboxylate have been reported. rsc.org The specific use of this compound as a linker to construct MOFs and study their potential applications has not been described.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Green Chemistry Principles
The traditional synthesis of 4,4'-Dichlorodiphenic acid often involves harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. In response, the principles of green chemistry are being explored to develop more environmentally benign synthetic pathways. Key areas of investigation include the use of safer solvents, alternative energy sources, and catalytic systems that minimize waste and improve atom economy.
Current research efforts are focused on several promising strategies:
Catalytic Approaches: The development of novel catalysts is at the forefront of green synthesis for biphenic acids. While specific research on the catalytic synthesis of this compound is still emerging, related studies on similar compounds highlight the potential of using solid acid catalysts and recyclable organocatalysts to drive reactions under milder conditions and reduce the generation of toxic byproducts.
Biocatalysis: The use of enzymes and whole-cell microorganisms as biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rjraap.comnih.govmdpi.comresearchgate.netillinois.edu Biocatalytic processes can be carried out in aqueous media under mild temperature and pH conditions, significantly reducing energy consumption and waste generation. rjraap.comnih.govmdpi.comresearchgate.netillinois.edu Although specific biocatalytic routes for this compound are not yet well-established, the broader success of biocatalysis in pharmaceutical and fine chemical synthesis suggests its significant potential in this area. rjraap.comnih.govmdpi.comresearchgate.netillinois.edu
Alternative Solvents and Reaction Conditions: Researchers are investigating the use of greener solvents, such as water, supercritical fluids, and ionic liquids, to replace volatile and toxic organic solvents. researchgate.net Additionally, solvent-free reaction conditions and the use of microwave or ultrasonic irradiation are being explored to enhance reaction rates and reduce energy input. mdpi.com
| Green Chemistry Approach | Description | Potential Advantages |
| Catalysis | Utilization of catalysts to facilitate reactions under milder conditions. | Increased reaction efficiency, reduced energy consumption, and minimized waste. |
| Biocatalysis | Employment of enzymes or whole microorganisms as catalysts. rjraap.comnih.govmdpi.comresearchgate.netillinois.edu | High selectivity, mild reaction conditions, and use of renewable resources. rjraap.comnih.govmdpi.comresearchgate.netillinois.edu |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water. researchgate.net | Reduced toxicity and environmental pollution. researchgate.net |
| Alternative Energy | Application of microwave or ultrasound to accelerate reactions. mdpi.com | Faster reaction times and lower energy consumption. mdpi.com |
Advanced Studies on Environmental Remediation Technologies
The persistence of this compound and related chlorinated biphenyls in the environment necessitates the development of effective remediation technologies. Research is moving beyond conventional methods to explore advanced processes that can completely mineralize these pollutants into harmless substances.
Key areas of investigation include:
Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that generate highly reactive oxygen species, such as hydroxyl radicals, to degrade organic pollutants. nih.govmdpi.com Techniques like Fenton and photo-Fenton processes, ozonation, and photocatalysis have shown high efficiency in the degradation of various chlorinated organic compounds. nih.govmdpi.commdpi.comnih.gov While specific studies on this compound are limited, research on polychlorinated biphenyls (PCBs) indicates that AOPs can achieve removal efficiencies of 77-99%. nih.gov Persulfate oxidation, in particular, is a promising technique that can be effective under normal environmental conditions. nih.gov
Microbial Degradation: Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. While information on the microbial degradation of this compound is scarce, studies on the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D) have identified microbial strains and enzymatic pathways capable of its degradation. nih.govnih.gov This suggests the potential for isolating or engineering microorganisms that can effectively remediate sites contaminated with this compound.
Photocatalytic Degradation: This technology utilizes semiconductor materials that, upon absorbing light, generate electron-hole pairs that can produce reactive oxygen species to degrade pollutants. nih.govmdpi.com Studies on the photocatalytic degradation of 2,4-dichlorophenol (B122985) have demonstrated the feasibility of this approach for chlorinated aromatic compounds. nih.gov The development of novel photocatalysts with enhanced efficiency under visible light is an active area of research. mdpi.com
Adsorption on Novel Materials: The use of advanced adsorbent materials is being explored for the removal of chlorinated organic compounds from water. While not a destructive technology, adsorption can effectively concentrate pollutants for subsequent treatment. Research into novel adsorbents with high capacity and selectivity for compounds like this compound is ongoing.
| Remediation Technology | Description | Key Findings for Related Compounds |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species to oxidize pollutants. nih.govmdpi.com | 77-99% removal efficiency for PCBs. nih.gov |
| Microbial Degradation | Use of microorganisms to metabolize pollutants. nih.govnih.gov | Identification of microbial pathways for 2,4-D degradation. nih.govnih.gov |
| Photocatalytic Degradation | Light-activated catalysts generate reactive species. nih.govmdpi.com | Effective degradation of 2,4-dichlorophenol demonstrated. nih.gov |
| Adsorption | Use of materials to bind and remove pollutants from a medium. | Effective removal of chlorinated compounds from water. |
Exploration of New Material Applications
Despite its environmental concerns, the rigid biphenyl (B1667301) structure of this compound makes it an interesting building block for the synthesis of novel materials with unique properties. Research in this area is focused on its potential use as a monomer in polymers and as a linker in the construction of metal-organic frameworks (MOFs).
Polymers: Biphenyl-based polymers are known for their high thermal stability and mechanical strength. This compound can serve as a monomer for the synthesis of specialty polymers such as polyamides, polyesters, and polyimides. researchgate.net The presence of chlorine atoms on the biphenyl backbone can further enhance properties like flame retardancy and chemical resistance. Research is needed to explore the synthesis and characterization of polymers derived from this specific monomer. researchgate.netgoogle.comnih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers). nih.govgoogle.comnsf.govresearchgate.netfrontierspecialtychemicals.com The properties of MOFs, such as pore size and functionality, can be tuned by the choice of the organic linker. The dicarboxylic acid functionality of this compound makes it a suitable candidate for a linker in MOF synthesis. nih.govgoogle.comnsf.govresearchgate.netfrontierspecialtychemicals.com The resulting MOFs could have potential applications in gas storage, separation, and catalysis. The chlorine substituents could introduce specific functionalities within the pores of the MOF.
Liquid Crystals: The rigid, rod-like structure of biphenyl derivatives is a common feature in liquid crystalline materials. tcichemicals.comdoitpoms.ac.ukbeilstein-journals.orgnih.govmdpi.com While there is no specific research on the liquid crystal properties of this compound itself, its derivatives could potentially exhibit liquid crystalline behavior. tcichemicals.comdoitpoms.ac.ukbeilstein-journals.orgnih.govmdpi.com Further investigation into the synthesis and characterization of esters and other derivatives of this compound is required to explore this potential. tcichemicals.comdoitpoms.ac.ukbeilstein-journals.orgnih.govmdpi.com
Integration of Computational and Experimental Methodologies for Comprehensive Understanding
The combination of computational modeling and experimental studies provides a powerful approach to understanding the properties, behavior, and potential applications of this compound at a molecular level. nih.gov
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular structure, electronic properties, and reactivity of this compound. These theoretical insights can guide the design of new synthetic routes and help in understanding its interaction with environmental matrices and biological systems.
Molecular Modeling: Molecular dynamics simulations can be employed to study the behavior of this compound in different environments. nih.gov For example, these simulations can predict its adsorption behavior on various surfaces, its transport in soil and water, and its potential to interact with biological macromolecules.
Synergy with Experimental Data: The integration of computational predictions with experimental data from spectroscopic and analytical techniques is crucial for validating theoretical models and gaining a comprehensive understanding of the compound. This synergistic approach can accelerate the development of effective remediation strategies and the design of new materials based on this compound.
| Methodology | Application for this compound |
| Quantum Chemical Calculations (DFT) | Prediction of molecular structure, electronic properties, and reactivity. |
| Molecular Dynamics Simulations | Study of behavior in different environments, including adsorption and transport. nih.gov |
| Integrated Approach | Validation of theoretical models with experimental data for a comprehensive understanding. |
Q & A
Q. What are the optimal synthesis routes for 4,4'-Dichlorodiphenic acid, and how can purity be validated?
Methodological Answer: Synthesis often involves hydrolysis of dichlorodiphenonitrile precursors under controlled acidic conditions. Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect residual nitrile intermediates. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the absence of rotational isomers caused by steric hindrance .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular conformation?
Methodological Answer:
- X-ray crystallography resolves steric effects on rotational isomerism by determining bond angles and spatial arrangements of chlorine substituents.
- Vibrational spectroscopy (FT-IR) identifies functional groups (e.g., carboxylic acid O-H stretches) and monitors conformational changes under varying temperatures.
- Dynamic NMR can detect restricted rotation between phenyl rings at low temperatures, providing kinetic data on isomer interconversion .
Advanced Research Questions
Q. How do steric effects from chlorine substituents influence the rotational isomerism of this compound?
Methodological Answer: Steric hindrance between ortho-chlorine atoms restricts free rotation of the phenyl rings, stabilizing distinct rotational isomers. Computational modeling (e.g., density functional theory, DFT) quantifies energy barriers to rotation, while variable-temperature NMR experiments (e.g., ¹H EXSY) measure isomerization rates. Contrast this with unsubstituted diphenic acid to isolate steric contributions .
Q. How can contradictions in environmental persistence data for this compound be resolved?
Methodological Answer: Discrepancies may arise from matrix effects (e.g., soil vs. water) or analytical method limitations. Standardize degradation studies using EPA Method 515.1 for chlorinated acids in aqueous matrices (GC-ECD detection) and validate via isotope dilution mass spectrometry (IDMS) to correct for matrix interference. Cross-reference with microbial degradation assays (e.g., OECD 301B) to assess biodegradability under aerobic conditions .
Q. What strategies are recommended for detecting trace metabolites of this compound in biological systems?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance metabolites.
- Derivatization (e.g., methyl esterification) improves chromatographic resolution.
- Use isotopically labeled internal standards (e.g., ¹³C analogs) to correct for ion suppression/enhancement in complex matrices like plasma or tissue homogenates .
Q. How can computational models predict the reactivity of this compound in polymer synthesis?
Methodological Answer: Molecular dynamics (MD) simulations parameterized with DFT-derived charges model interactions between this compound and polymer backbones (e.g., polyimides). Predict steric clashes during copolymerization and compare with experimental DSC/TGA data to validate thermal stability trends. QSPR models correlate substituent electronic effects (Hammett σ constants) with polymerization rates .
Data Analysis and Experimental Design
Q. What statistical approaches address variability in toxicity assays involving this compound?
Methodological Answer:
- Dose-response modeling (e.g., Hill equation) accounts for non-linear effects in cell viability assays.
- Mixed-effects models adjust for batch-to-batch variability in in vivo studies.
- Meta-analysis of historical data (e.g., ATSDR toxicological profiles) identifies confounding factors like solvent choice (DMSO vs. ethanol) .
Q. How should researchers design degradation studies to assess photolytic pathways of this compound?
Methodological Answer:
- Use simulated sunlight (e.g., Xenon arc lamps with AM1.5G filters) to standardize UV exposure.
- Monitor reaction intermediates via time-resolved UV-Vis spectroscopy and HPLC-UV.
- Compare quantum yield calculations with chlorinated analogs (e.g., 2,4-D) to infer substituent-specific degradation kinetics .
Critical Gaps and Future Directions
Q. What are the unresolved challenges in quantifying this compound’s enantiomeric purity?
Methodological Answer: Chiral separation remains problematic due to limited commercial chiral stationary phases (CSPs). Develop custom CSPs using molecular imprinting with enantiopure templates. Alternatively, employ circular dichroism (CD) spectroscopy combined with DFT-simulated spectra to assign absolute configurations .
Q. Why is there limited data on this compound’s endocrine disruption potential, and how can this be addressed?
Methodological Answer: Existing assays (e.g., OECD TG 455) focus on estrogenic/androgenic pathways but may miss non-canonical mechanisms. High-throughput transcriptomics (RNA-seq) in model organisms (e.g., zebrafish) can identify novel pathways. Prioritize in vitro receptor binding assays (ERα, AR, TRβ) with IC₅₀ determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
